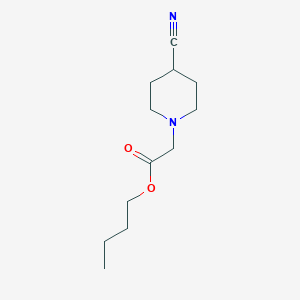
2-Aminoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoline, characterized by the presence of an amino group at the second position and a cyano group at the fourth position of the quinoline ring
Mechanism of Action
Target of Action
The primary target of 2-Aminoquinoline-4-carbonitrile is the Plasmodium falciparum , the parasite responsible for malaria . The compound interacts with the parasite, disrupting its life cycle and preventing it from causing the disease .
Mode of Action
This compound interacts with its target through a unique mode of binding. Computational studies indicate that the compound binds to heme through the HOMO located on a biphenyl moiety . This interaction disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite . By binding to heme, the compound prevents the parasite from utilizing this molecule, which is crucial for its survival .
Pharmacokinetics
Similar compounds, such as 4-aminoquinolines, have been shown to be metabolically stable, bioavailable, and non-toxic . These properties suggest that this compound may also have good bioavailability and metabolic stability .
Result of Action
The result of the action of this compound is the death of the Plasmodium falciparum parasite . By disrupting the parasite’s life cycle, the compound prevents the development of malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of similar compounds has been shown to increase under high oxygen tension . .
Biochemical Analysis
Biochemical Properties
2-Aminoquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the metabolic pathways of pathogens, making it a potential candidate for antimicrobial and antimalarial drugs . The compound’s interaction with enzymes such as heme proteins is crucial for its biological activity. These interactions often involve the formation of stable complexes, which can inhibit the enzyme’s function and disrupt the pathogen’s metabolism .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Plasmodium falciparum, the compound has demonstrated potent antimalarial activity by interfering with the parasite’s heme detoxification pathway . This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. Additionally, the compound has shown low toxicity to mammalian cells, making it a promising therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to heme, forming a stable complex that inhibits the detoxification process in Plasmodium falciparum . This binding interaction is crucial for its antimalarial activity. Furthermore, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways. Computational studies have shown that the compound’s unique mode of binding to heme through its biphenyl moiety contributes to its high antiplasmodial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained antimalarial activity with minimal adverse effects on mammalian cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimalarial activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and nephrotoxicity, which are common concerns with many quinoline derivatives . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to heme metabolism. The compound interacts with enzymes such as heme oxygenase, which plays a role in the degradation of heme . By inhibiting these enzymes, the compound disrupts the normal metabolic flux, leading to the accumulation of toxic intermediates. This disruption is a key factor in its antimalarial activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the lysosome, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the lysosome or mitochondria . This targeting is mediated by post-translational modifications and specific targeting signals that direct the compound to its site of action. The localization of the compound within these organelles is essential for its therapeutic effects, as it allows for the precise modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinoline-4-carbonitrile typically involves the reaction of 2-aminoacetophenone with malononitrile in the presence of a catalyst. One common method is the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route to the desired product . Another approach involves the use of nano zinc oxide as a catalyst under solvent-free conditions, which is both environmentally benign and cost-effective .
Industrial Production Methods: Industrial production of this compound often employs scalable and sustainable methods. These include the use of heterogeneous catalysts such as NaHSO4·SiO2, which can be reused, thus minimizing waste and reducing production costs . Additionally, microwave-assisted synthesis and ultrasound-promoted reactions are gaining popularity due to their efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Aminoquinoline-4-amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Aminoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for biological imaging.
Medicine: It has potential as an antimalarial agent, similar to other 4-aminoquinoline derivatives.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Chloroquine: Another 4-aminoquinoline derivative used as an antimalarial agent.
Amodiaquine: Known for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum.
Primaquine: An 8-aminoquinoline used for the treatment of liver stages of malaria.
Uniqueness: 2-Aminoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike chloroquine and amodiaquine, it has a cyano group at the fourth position, which can be further modified to enhance its properties .
Properties
IUPAC Name |
2-aminoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQRVUKLTUBQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-62-7 |
Source


|
| Record name | 2-aminoquinoline-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)



![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)



